molecular formula C38H60O18 B1681144 Stevioside CAS No. 57817-89-7

Stevioside

Cat. No. B1681144
CAS RN: 57817-89-7
M. Wt: 804.9 g/mol
InChI Key: UEDUENGHJMELGK-HYDKPPNVSA-N
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Description

Stevioside is a glycoside derived from the stevia plant, which can be used as a sweetener . It is the main sweetener found in the leaves of Stevia rebaudiana, a plant originating in South America . Dried leaves, as well as aqueous extracts, have been used for decades as a sweetener in many countries, notably in Latin America and Asia (Japan, China) .


Synthesis Analysis

Stevioside was discovered in 1931 by French chemists . In 1980, Tomoya Ogawa and colleagues at the Institute of Physical and Chemical Research in Wakō, Japan reported the total synthesis of stevioside . The biosynthesis of steviol glycosides and their function in plant physiology expand at high speed, while remaining fragmented and interdisciplinary .


Molecular Structure Analysis

The 3D structure of the UDP-glucosyltransferase UGT76G1, including a complex of the protein with UDP and rebaudioside A bound in the active site, has been reported .


Chemical Reactions Analysis

Stevioside synthesis is regulated by nitrogen, which shifts leaf carbon metabolic flux or induces certain transcription factors . Many genes involved in “phenylpropanoid biosynthesis”, “flavonoid biosynthesis” and “starch and sucrose metabolism” were significantly upregulated by nitrogen deficiency .


Physical And Chemical Properties Analysis

Stevioside is a white powder . It is stable in neutral or acidic aqueous solutions maintained at 100 °C for 2 hours . The sweetness intensity rate of Stevioside is about 44 and 18.51 times sweeter than 0.5% and 10% sucrose solution, respectively .

Scientific Research Applications

Sweetening Activity and Pharmacological Properties Stevioside, a natural sweetener from Stevia rebaudiana, shows promise beyond its sweetening capabilities. It has noncaloric, noncariogenic, and nonfermentative properties, making it a superior alternative to sucrose. Research highlights its potential in treating conditions like diabetes, hypertension, inflammation, and cancer due to its antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activities. The therapeutic index and specific pathological applications of stevioside continue to be explored in clinical research (Orellana-Paucar, 2023).

Antihyperglycemic Effects in Diabetic Patients Stevioside has demonstrated significant antihyperglycemic effects in type 2 diabetic patients. In a study where stevioside was added to a test meal, it resulted in an 18% reduction in postprandial blood glucose levels and a 40% increase in the insulinogenic index, suggesting its beneficial impact on glucose metabolism. This positions stevioside as a potential therapeutic agent in managing type 2 diabetes (Gregersen et al., 2004).

Impact on Agriculture and Quality of Stevia In agriculture, particularly in the Himalayan region, the application of organic manures like farmyard manure, vermicompost, and apple pomace significantly influences the yield, nutrient uptake, and quality of Stevia crops. This approach not only increases the total glycoside content in Stevia plants but also contributes to soil health and sustainability (Kumar et al., 2013).

Extraction and Processing Techniques Advancements in extraction and processing techniques for stevioside have shown promising results. Enzymatic processes, compared to conventional chemical and physical methods, offer efficient and cost-effective means for stevioside extraction, indicating potential for broader food-based applications (Puri et al., 2011).

Antioxidant and Anti-inflammatory Properties Stevioside exhibits antioxidant and anti-inflammatory properties. It has been shown to regulate inflammatory cytokines and inhibit apoptosis in Staphylococcus aureus-infected mouse mammary epithelial cells. These findings highlight its potential in treating inflammation and infection-related conditions (Wang et al., 2014).

Antihypertensive Effects Studies have shown that stevioside can significantly decrease blood pressure in patients with mild essential hypertension. Its long-term administration was not only effective in reducing systolic and diastolic blood pressure but also improved the quality of life without significant adverse effects (Hsieh et al., 2003).

Safety And Hazards

Stevioside is slightly hazardous in case of inhalation, skin contact, ingestion, or eye contact . It may cause eye irritation, skin irritation, and irritation of the digestive tract . Certain chemicals in stevia, including stevioside and rebaudioside A, are likely safe when used as a food sweetener .

Future Directions

The described bioactivities of steviol glycosides deserve special attention based on their dose dependence and specific pathological situations . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32+,33+,35-,36-,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDUENGHJMELGK-HYDKPPNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021281
Record name Stevioside
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Molecular Weight

804.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stevioside
Source Human Metabolome Database (HMDB)
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Solubility

1.25 mg/mL
Record name Stevioside
Source Human Metabolome Database (HMDB)
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Product Name

Stevioside

CAS RN

57817-89-7
Record name Stevioside
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Record name Stevioside
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Record name Stevioside
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Record name Stevioside
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Record name (4α)-β-D-glucopyranosyl 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oate
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Record name STEVIOSIDE
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Record name Stevioside
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 239 °C
Record name Stevioside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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